

Structural Analysis of 2-Chloro-2'-deoxycytidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-2'-deoxycytidine

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Abstract

This technical guide provides a comprehensive overview of the structural analysis of the nucleoside analog, **2-Chloro-2'-deoxycytidine**. As a modified deoxycytidine molecule, this compound holds potential for applications in drug development, particularly in antiviral and anticancer research. This document outlines the key methodologies for its structural elucidation, including crystallographic, spectroscopic, and computational techniques. While experimental data for **2-Chloro-2'-deoxycytidine** is not widely available in public databases, this guide establishes a framework for its analysis based on established protocols and data from the parent compound, 2'-deoxycytidine, and other related analogs. The guide also details a plausible metabolic pathway for the activation of **2-Chloro-2'-deoxycytidine**, a critical aspect for its potential biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

2-Chloro-2'-deoxycytidine is a pyrimidine nucleoside analog with a chlorine atom substituting the hydroxyl group at the 2' position of the deoxyribose sugar. This modification can

significantly influence the sugar pucker conformation, glycosidic bond stability, and the molecule's susceptibility to enzymatic processing, thereby affecting its potential as a therapeutic agent. The structural analysis of such analogs is paramount to understanding their mechanism of action, designing more potent derivatives, and ensuring their safe and effective use.

This guide will cover the primary techniques used for the structural characterization of **2-Chloro-2'-deoxycytidine**, present comparative data from its parent compound, and propose a workflow for its analysis.

Molecular Structure and Physicochemical Properties

The fundamental properties of **2-Chloro-2'-deoxycytidine** are summarized below.

Property	Value	Reference
IUPAC Name	4-amino-1-((2R,4S,5R)-4-chloro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one	N/A
CAS Number	10212-19-8	[1][2]
Molecular Formula	C ₉ H ₁₂ ClN ₃ O ₄	[1][2]
Molecular Weight	261.70 g/mol	[1][2]

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of **2-Chloro-2'-deoxycytidine** would be grown, typically by slow evaporation from a solvent system. The crystal would then be mounted on a goniometer and

cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection would be performed using a diffractometer with a monochromatic X-ray source (e.g., Cu K α radiation). The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data

As of the date of this publication, the crystal structure of **2-Chloro-2'-deoxycytidine** has not been deposited in the Cambridge Structural Database (CSD).^{[3][4][5]} For comparative purposes, the crystallographic data for the parent compound, 2'-deoxycytidine, would be presented in a similar format to the table below.

Parameter	Expected Value for 2-Chloro-2'-deoxycytidine
Crystal System	To be determined
Space Group	To be determined
a, b, c (Å)	To be determined
α , β , γ (°)	To be determined
Volume (Å ³)	To be determined
Z	To be determined
Calculated Density (g/cm ³)	To be determined
Bond Lengths (Å)	C-Cl, C-N, C-O, etc.
Bond Angles (°)	Angles involving the sugar and base moieties
Torsion Angles (°)	Describing sugar pucker and glycosidic bond orientation

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and providing information about the molecule's conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. ^1H and ^{13}C NMR are fundamental for confirming the carbon-hydrogen framework.

A sample of **2-Chloro-2'-deoxycytidine** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) would be dissolved in a deuterated solvent (e.g., DMSO- d_6 or D_2O) in a standard NMR tube.^[6] Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to an internal standard, such as tetramethylsilane (TMS).

Experimental NMR data for **2-Chloro-2'-deoxycytidine** are not currently available in public spectral databases.^{[7][8][9][10]} For reference, the ^1H and ^{13}C NMR chemical shifts for the parent compound, 2'-deoxycytidine, in D_2O are provided below.^{[11][12][13][14]}

Table 1: ^1H and ^{13}C NMR Chemical Shifts for 2'-deoxycytidine in D_2O

Position	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
H-6	~7.83	C-6: ~144.2
H-5	~6.03	C-5: ~98.9
H-1'	~6.25	C-1': ~88.9
H-2'a, H-2'b	~2.3-2.4	C-2': ~41.9
H-3'	~4.43	C-3': ~73.3
H-4'	~4.04	C-4': ~89.3
H-5'a, H-5'b	~3.7-3.8	C-5': ~64.1
N/A	N/A	C-2: ~160.1
N/A	N/A	C-4: ~168.9

Note: Data is for the parent compound 2'-deoxycytidine and serves as a reference.^[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

A dilute solution of **2-Chloro-2'-deoxycytidine** would be prepared in a suitable solvent (e.g., methanol/water). The sample would be introduced into a mass spectrometer, typically using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 2: Expected Mass Spectrometry Data for **2-Chloro-2'-deoxycytidine**

Parameter	Expected Value
Molecular Formula	C ₉ H ₁₂ ClN ₃ O ₄
Calculated Exact Mass	261.0516
Observed [M+H] ⁺	~262.0595
Observed [M+Na] ⁺	~284.0414
Isotopic Pattern	A characteristic M+2 peak with ~1/3 the intensity of the M peak, due to the presence of the ³⁷ Cl isotope.

Biological Activity and Metabolic Pathway

Deoxycytidine analogs often act as prodrugs that require intracellular phosphorylation to become active.^{[15][16]} The presumed metabolic activation pathway for **2-Chloro-2'-deoxycytidine** is based on the known metabolism of similar nucleoside analogs.^{[17][18][19][20]}

The initial and rate-limiting step is the phosphorylation of the 5'-hydroxyl group by deoxycytidine kinase (dCK) to form **2-Chloro-2'-deoxycytidine** monophosphate (2-Cl-dCMP).^{[15][17]} Subsequently, nucleoside monophosphate and diphosphate kinases catalyze the formation of the corresponding di- and triphosphate (2-Cl-dCDP and 2-Cl-dCTP). The active triphosphate form can then be recognized by DNA polymerases and incorporated into DNA, leading to chain termination or other forms of DNA damage, ultimately resulting in cytotoxicity in

rapidly dividing cells.[21] An alternative pathway could involve deamination by cytidine deaminase (CDA) or deoxycytidylate deaminase (dCMPD).[18][19]

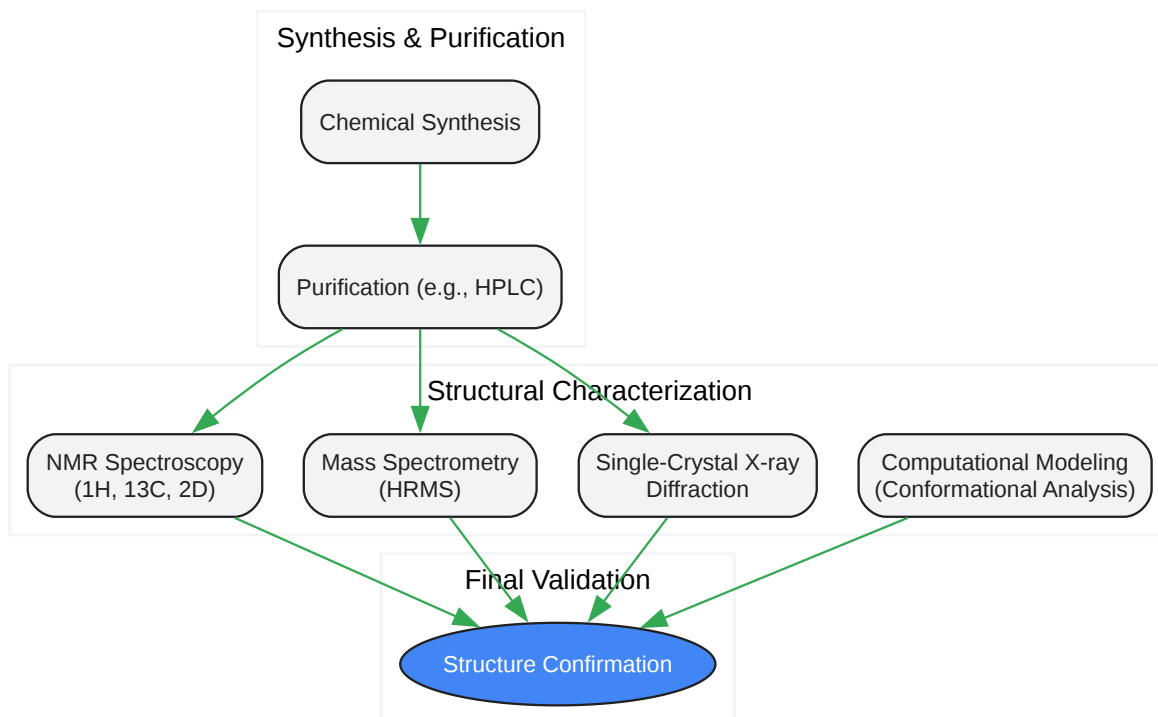


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Caption: Proposed metabolic activation pathway for **2-Chloro-2'-deoxycytidine**.

Workflow for Structural Analysis

A systematic approach is crucial for the complete structural elucidation of a novel nucleoside analog like **2-Chloro-2'-deoxycytidine**. The workflow below outlines the key stages from synthesis to comprehensive characterization.



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